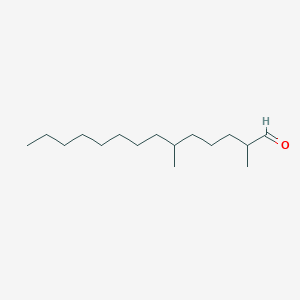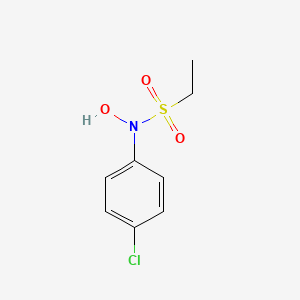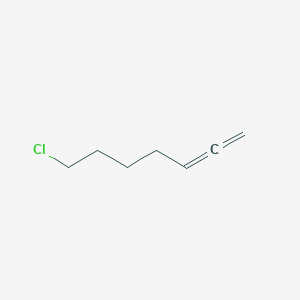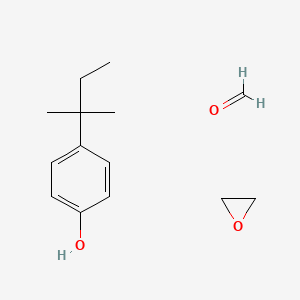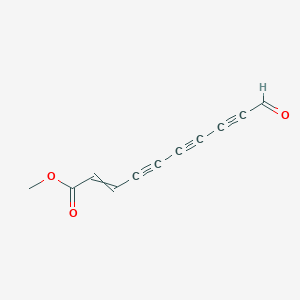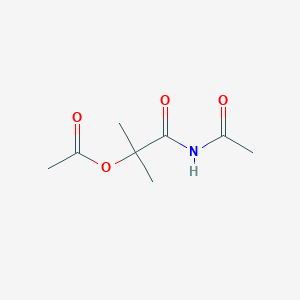
(1E)-N-tert-Butyl-2-chloro-2-ethylbutan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-tert-Butyl-2-chloro-2-ethylbutan-1-imine: is an organic compound characterized by its unique structure, which includes a tert-butyl group, a chloro substituent, and an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-tert-Butyl-2-chloro-2-ethylbutan-1-imine typically involves the reaction of tert-butylamine with 2-chloro-2-ethylbutanal under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and catalyst usage.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1E)-N-tert-Butyl-2-chloro-2-ethylbutan-1-imine can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of N-tert-Butyl-2-chloro-2-ethylbutan-1-amine.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium hydroxide, sodium methoxide, or primary amines are employed under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives such as N-tert-Butyl-2-chloro-2-ethylbutan-1-oxide.
Reduction: N-tert-Butyl-2-chloro-2-ethylbutan-1-amine.
Substitution: Products depend on the nucleophile used, such as N-tert-Butyl-2-hydroxy-2-ethylbutan-1-imine or N-tert-Butyl-2-alkoxy-2-ethylbutan-1-imine.
Scientific Research Applications
Chemistry: In chemistry, (1E)-N-tert-Butyl-2-chloro-2-ethylbutan-1-imine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound’s potential biological activity is explored in various studies, including its interaction with enzymes and other biological molecules. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.
Medicine: Research into the medicinal applications of this compound includes its potential use as an intermediate in the synthesis of drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including additives, stabilizers, and intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of (1E)-N-tert-Butyl-2-chloro-2-ethylbutan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The chloro substituent may also participate in interactions with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
N-tert-Butyl-2-chloro-2-ethylbutan-1-amine: A reduced form of the imine compound.
N-tert-Butyl-2-hydroxy-2-ethylbutan-1-imine: A hydroxylated derivative.
N-tert-Butyl-2-alkoxy-2-ethylbutan-1-imine: An alkoxylated derivative.
Uniqueness: (1E)-N-tert-Butyl-2-chloro-2-ethylbutan-1-imine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
63364-33-0 |
|---|---|
Molecular Formula |
C10H20ClN |
Molecular Weight |
189.72 g/mol |
IUPAC Name |
N-tert-butyl-2-chloro-2-ethylbutan-1-imine |
InChI |
InChI=1S/C10H20ClN/c1-6-10(11,7-2)8-12-9(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
SVAXRTBSABCFTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C=NC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


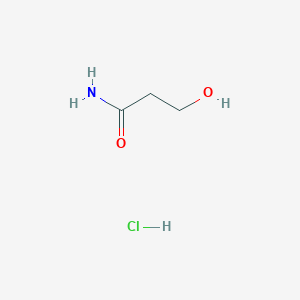
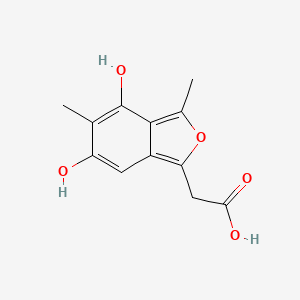
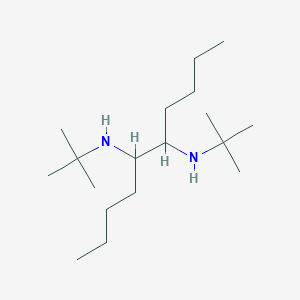
![[(2-Methylhex-5-en-3-yl)sulfanyl]benzene](/img/structure/B14503724.png)
![1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one]](/img/structure/B14503732.png)
![1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one](/img/structure/B14503733.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)
